6-amino-N-ethylpyridine-3-carboxamide
CAS No.: 1248024-71-6
Cat. No.: VC2697589
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248024-71-6 |
|---|---|
| Molecular Formula | C8H11N3O |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 6-amino-N-ethylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C8H11N3O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H2,9,11)(H,10,12) |
| Standard InChI Key | XSVMCUNHCVDOPP-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=CN=C(C=C1)N |
| Canonical SMILES | CCNC(=O)C1=CN=C(C=C1)N |
Introduction
Chemical Structure and Composition
6-Amino-N-ethylpyridine-3-carboxamide belongs to the family of substituted pyridines, specifically featuring a pyridine ring with an amino group at position 6 and a carboxamide group at position 3. The distinguishing feature of this compound is the ethyl group attached to the nitrogen atom of the carboxamide moiety, making it an N-ethyl derivative. Structurally, it shares similarities with other compounds like 6-aminopyridine-3-carboxamide (6-ANA) but differs in the N-substitution pattern .
The molecular formula for 6-amino-N-ethylpyridine-3-carboxamide would be C8H11N3O, with an estimated molecular weight of approximately 165.19 g/mol. This is derived from the base structure of 6-aminopyridine-3-carboxamide (C6H7N3O, 137.14 g/mol) with the addition of an ethyl group (C2H4) .
Structural Comparison with Related Compounds
Several related compounds provide insights into the probable characteristics of 6-amino-N-ethylpyridine-3-carboxamide:
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6-Aminopyridine-3-carboxamide (C6H7N3O, MW: 137.14 g/mol) - Differs by lacking the ethyl group on the carboxamide nitrogen
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6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide (C10H16N4O, MW: 208.26 g/mol) - Contains a more complex N-substituent with an extended ethylaminoethyl group
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6-[(3-Hydroxybenzyl)amino]pyridine-3-Carboxamide (C13H13N3O2, MW: 243.26 g/mol) - Features a hydroxybenzyl group at position 6 instead of a simple amino group
Physical Properties
The physical properties of 6-amino-N-ethylpyridine-3-carboxamide can be inferred from those of related compounds, particularly 6-aminopyridine-3-carboxamide.
Appearance and Solubility
Based on structural analogs, 6-amino-N-ethylpyridine-3-carboxamide is likely to appear as a white to light yellow crystalline solid or powder . The solubility profile would be expected to follow patterns similar to 6-aminopyridine-3-carboxamide, with:
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Limited solubility in water
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Good solubility in polar organic solvents such as DMSO
The ethyl substitution on the amide nitrogen would likely increase lipophilicity slightly compared to the unsubstituted compound, potentially altering solubility characteristics.
Physical Constants
The following table provides estimated physical properties for 6-amino-N-ethylpyridine-3-carboxamide based on structural analogs:
Chemical Properties and Reactivity
Functional Group Chemistry
6-Amino-N-ethylpyridine-3-carboxamide contains three key functional groups that determine its chemical behavior:
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Pyridine ring: Provides basic character and potential for coordination with metals
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Primary amino group: Can participate in nucleophilic reactions, form diazonium salts, and undergo acylation
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Secondary amide (N-ethyl carboxamide): Exhibits typical amide reactivity, including hydrolysis under harsh conditions
Stability and Reactivity Profile
Based on the reactivity profile of related compounds, 6-amino-N-ethylpyridine-3-carboxamide would likely exhibit:
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Stability under normal storage conditions when kept in a dark place at room temperature
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Potential reactivity with strong oxidizing agents
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Susceptibility to acid-catalyzed hydrolysis of the amide bond
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Possible reactivity with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides due to the presence of the amino group
When heated to decomposition, it would likely emit toxic fumes of nitrogen oxides (NOx), similar to its structural analogs .
Research Applications and Future Directions
The research potential of 6-amino-N-ethylpyridine-3-carboxamide may include:
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Investigation as a modified inhibitor of 6-phosphogluconate dehydrogenase with potentially improved pharmacokinetic properties
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Development as an antineoplastic agent with possibly distinct activity profile compared to the parent compound
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Exploration as a tool in studying the pentose phosphate pathway and cellular metabolism
Comparative Analysis
Comparison with Related Compounds
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